4-[4-(4-Methoxyphenyl)piperazin-1-yl]quinazoline
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Overview
Description
4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antihypertensive, antimicrobial, antifungal, and anti-inflammatory properties . The presence of the 4-methoxyphenyl group and the piperazine moiety in its structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the cyclization of anthranilic acid derivatives with formamide or the condensation of 2-aminobenzamide with aldehydes.
Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often performed in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Scientific Research Applications
4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity.
Pathways Involved: By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, enhancing cholinergic transmission.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline: Similar structure with a methoxyphenyl group and piperazine moiety.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds also feature the 4-methoxyphenylpiperazine group and exhibit similar biological activities.
Uniqueness
4-[4-(4-METHOXYPHENYL)PIPERAZINO]QUINAZOLINE is unique due to its specific substitution pattern on the quinazoline ring, which may confer distinct biological properties and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-17-4-2-3-5-18(17)20-14-21-19/h2-9,14H,10-13H2,1H3 |
InChI Key |
RRIMOTIECJIQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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